2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260914-30-4
VCID: VC11853111
InChI: InChI=1S/C25H26N4O3S/c1-3-4-13-29-24(31)23-22(20(15-26-23)17-9-6-5-7-10-17)28-25(29)33-16-21(30)27-18-11-8-12-19(14-18)32-2/h5-12,14-15,26H,3-4,13,16H2,1-2H3,(H,27,30)
SMILES: CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Molecular Formula: C25H26N4O3S
Molecular Weight: 462.6 g/mol

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

CAS No.: 1260914-30-4

Cat. No.: VC11853111

Molecular Formula: C25H26N4O3S

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide - 1260914-30-4

Specification

CAS No. 1260914-30-4
Molecular Formula C25H26N4O3S
Molecular Weight 462.6 g/mol
IUPAC Name 2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C25H26N4O3S/c1-3-4-13-29-24(31)23-22(20(15-26-23)17-9-6-5-7-10-17)28-25(29)33-16-21(30)27-18-11-8-12-19(14-18)32-2/h5-12,14-15,26H,3-4,13,16H2,1-2H3,(H,27,30)
Standard InChI Key KGUGRILPXICCLL-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Canonical SMILES CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC

Introduction

The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The specific compound features a pyrrolo[3,2-d]pyrimidine core with a butyl side chain and a sulfanyl linkage to an acetamide group, which is further substituted with a 3-methoxyphenyl moiety.

Chemical Formula and Molecular Weight

The molecular formula of this compound is not explicitly provided in the available literature, but based on similar structures, it can be inferred to be in the range of C₂₃H₂₆N₄O₃S, considering the presence of a pyrrolopyrimidine core, a butyl group, a phenyl ring, a sulfanyl group, and an acetamide moiety with a 3-methoxyphenyl substituent.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common approaches include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attacks and enhance yields. Reagents such as bases (e.g., sodium hydride) and catalysts are often employed to facilitate the reaction processes.

Biological Activities and Applications

Pyrrolopyrimidine derivatives have been explored for their potential biological activities, including anticancer and antimicrobial effects. The mechanism of action often involves disrupting cellular processes essential for survival, as demonstrated by in vitro studies showing cytotoxic effects against cancer cell lines.

Potential Applications

  • Anticancer Research: These compounds have shown promise in disrupting cellular processes critical for cancer cell survival.

  • Antimicrobial Activities: Their structural complexity allows for interaction with various biological targets, potentially inhibiting microbial growth.

Chemical Reactivity

The compound can participate in various chemical reactions typical for pyrrolopyrimidine derivatives and amides. These reactions include nucleophilic substitutions and additions, influenced by the presence of nitrogen atoms in the pyrrolopyrimidine core and the sulfanyl group. Reaction conditions must be carefully controlled to avoid unwanted side reactions or degradation products.

Analytical Techniques

The identity and purity of synthesized compounds are typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed structural information and help in assessing the compound's chemical integrity.

Data Table: Comparison of Similar Pyrrolopyrimidine Derivatives

CompoundMolecular FormulaMolecular WeightPotential Applications
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamideC₂₃H₂₆N₄O₃S (inferred)Approximately 450 g/mol (inferred)Anticancer, Antimicrobial
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamideC₂₄H₂₄N₄O₂SApproximately 501.43 g/molPharmaceutical Research
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamideC₁₈H₁₈ClN₃O₂SApproximately 367.87 g/molAnticancer, Antimicrobial

This table highlights the structural diversity and potential applications of pyrrolopyrimidine derivatives, emphasizing their significance in medicinal chemistry research.

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